molecular formula C20H18O2 B102035 6,6-Bis(p-methoxyphenyl)fulvene CAS No. 15972-55-1

6,6-Bis(p-methoxyphenyl)fulvene

Cat. No. B102035
CAS RN: 15972-55-1
M. Wt: 290.4 g/mol
InChI Key: ZTPIYEQWTZQQCA-UHFFFAOYSA-N
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Description

6,6-Bis(p-methoxyphenyl)fulvene is a compound that is part of a broader class of organic compounds known as fulvenes. Fulvenes are characterized by a five-membered ring with a methylene bridge, and in this case, the compound is substituted with p-methoxyphenyl groups. While the provided papers do not directly discuss 6,6-Bis(p-methoxyphenyl)fulvene, they do provide insights into related compounds that can help infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This suggests that similar strategies could be employed in the synthesis of 6,6-Bis(p-methoxyphenyl)fulvene, potentially involving a Mannich reaction or other condensation methods.

Molecular Structure Analysis

The molecular structure of fulvenes, including substituted ones like 6,6-Bis(p-methoxyphenyl)fulvene, can be analyzed through X-ray crystallography and DFT calculations, as demonstrated in the study of 6-(substituted-phenyl)fulvenes . These techniques allow for the comparison of theoretical models with actual crystalline structures, providing detailed insights into the geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Fulvenes can participate in various chemical reactions due to their unique structure. Although the papers do not directly address the reactivity of 6,6-Bis(p-methoxyphenyl)fulvene, they do mention the reactivity of related compounds. For instance, bis(p-methoxyphenyl) telluroxide is used as a mild and selective oxidizing agent , which could imply that 6,6-Bis(p-methoxyphenyl)fulvene might also be involved in oxidation reactions or serve as a precursor to similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 6,6-Bis(p-methoxyphenyl)fulvene can be inferred from their structural analogs. For example, the introduction of methoxy groups in bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene contributes to a red shift in the UV/VIS spectrum and affects the redox properties of the compound . This suggests that the methoxy substituents in 6,6-Bis(p-methoxyphenyl)fulvene may also influence its electronic properties and color.

Scientific Research Applications

Anticancer Drug Development

Research has demonstrated the use of derivatives of 6,6-Bis(p-methoxyphenyl)fulvene in the development of novel anticancer drugs. This includes the synthesis of various organometallic complexes with elements like tin, titanium, molybdenum, and vanadium, which have been tested for their cytotoxic properties against different cell lines. For instance, organotin complexes synthesized from reactions involving 6,6-Bis(p-methoxyphenyl)fulvene exhibited medium activity against Gram-positive bacteria and varying levels of cytotoxicity against kidney epithelial cells (Gleeson et al., 2008), (Sweeney et al., 2005), (Gleeson et al., 2010).

Oxidizing Agent in Organic Synthesis

Bis(p-methoxyphenyl) telluroxide, derived from a similar compound, has been identified as a mild and selective oxidizing agent. This compound is useful for converting thiocarbonyl groups into oxo analogues and thiols into disulfides. It's also effective for oxidizing some nitrogenous compounds while leaving many other easily oxidized functions unaffected (Barton et al., 1979).

Optoelectronic Applications

In the field of optoelectronics, derivatives of 6,6-Bis(p-methoxyphenyl)fulvene have been explored for their potential use in organic light-emitting diodes (OLEDs). These studies focus on understanding the charge transport properties of these derivatives to assess their suitability as efficient OLED materials (Wazzan & Irfan, 2019).

Information Storage and Polymerization Processes

Bis(p-methoxyphenyl)carbene, a compound related to 6,6-Bis(p-methoxyphenyl)fulvene, has shown properties that are of interest for applications in information storage and radical-initiated polymerization processes. This compound can exist in different spin states, which can be controlled using light and temperature, indicating potential in data storage technology (Costa et al., 2016).

Safety And Hazards

The safety and hazards associated with 6,6-Bis(p-methoxyphenyl)fulvene are not explicitly mentioned in the search results. For detailed safety information, it would be advisable to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-[cyclopenta-2,4-dien-1-ylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-21-18-11-7-16(8-12-18)20(15-5-3-4-6-15)17-9-13-19(22-2)14-10-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPIYEQWTZQQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327840
Record name 6,6-bis(p-methoxyphenyl)fulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Bis(p-methoxyphenyl)fulvene

CAS RN

15972-55-1
Record name 6,6-bis(p-methoxyphenyl)fulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Dunn - 1977 - search.proquest.com
have been used, the quality is heavily depentlant upon the quality of the original Page 1 LGGLGGGGGGGGG GGG LLLLL This material was produced from a microfilm copy of the …
Number of citations: 6 search.proquest.com

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